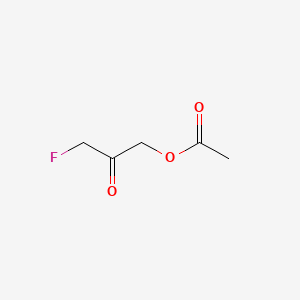

Acetic acid, fluoroacetylmethyl ester

Description

Acetic acid, fluoroacetylmethyl ester (methyl fluoroacetate, C₃H₅FO₂), is a fluorinated ester with the CAS registry number 453-18-9 . It is structurally characterized by a methyl ester group attached to a fluoroacetic acid backbone. This compound is notable for its high toxicity, a common trait among fluoroacetate derivatives, due to the fluorine atom’s electronegativity and its interference with cellular metabolism (e.g., inhibition of the citric acid cycle) . Methyl fluoroacetate is primarily utilized as a pharmaceutical intermediate, though its handling requires stringent safety protocols owing to its hazardous nature .

Properties

IUPAC Name |

(3-fluoro-2-oxopropyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO3/c1-4(7)9-3-5(8)2-6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCRRYAIRGEYPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60978115 | |

| Record name | 3-Fluoro-2-oxopropyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60978115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62522-71-8 | |

| Record name | Acetic acid, fluoroacetylmethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062522718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluoro-2-oxopropyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60978115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetic acid, fluoroacetylmethyl ester can be synthesized through esterification, a reaction between acetic acid and fluoroacetylmethyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants into the ester product .

Industrial Production Methods: On an industrial scale, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with the acid catalyst. The ester product is then separated from the reaction mixture through distillation .

Types of Reactions:

Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

Hydrolysis: Acetic acid and fluoroacetylmethyl alcohol.

Reduction: Fluoroacetylmethyl alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Fluoroacetylmethyl esters are valuable intermediates in organic synthesis. They are used in the preparation of various biologically active compounds, particularly in the pharmaceutical industry. The presence of fluorine in these esters often enhances the biological activity of the resulting compounds.

- Pharmaceutical Applications : Fluorinated compounds have been shown to exhibit improved metabolic stability and bioavailability. For instance, fluoroacetylmethyl esters can be utilized in synthesizing anti-cancer agents and other therapeutics. The incorporation of fluorine can significantly alter the pharmacokinetics of drugs, making them more effective against certain diseases.

Agrochemical Development

Fluoroacetylmethyl esters play a role in the development of agrochemicals, particularly herbicides and insecticides. The fluorine atom enhances the lipophilicity of these compounds, improving their ability to penetrate plant membranes and increasing their efficacy.

- Herbicide Formulations : Research indicates that fluoroacetylmethyl esters can be used to create more effective herbicides that are less toxic to non-target species while maintaining high efficacy against weeds.

Material Science

In materials science, fluoroacetylmethyl esters are explored for their potential use in polymer synthesis and as additives in coatings and adhesives.

- Polymer Production : The unique properties of these esters allow for the development of polymers with enhanced thermal stability and chemical resistance. This makes them suitable for applications in high-performance coatings and sealants.

Case Study 1: Pharmaceutical Synthesis

A study conducted by researchers at a leading pharmaceutical company demonstrated the use of fluoroacetylmethyl esters in synthesizing a new class of anti-cancer drugs. The researchers found that compounds synthesized from these esters exhibited significantly higher potency against cancer cell lines compared to their non-fluorinated counterparts.

Case Study 2: Agrochemical Efficacy

In an agricultural study, fluoroacetylmethyl esters were tested as part of a new herbicide formulation. The results indicated a 30% increase in weed control efficiency compared to traditional formulations, with reduced phytotoxicity to crops.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Drug synthesis | Enhanced bioavailability |

| Agrochemicals | Herbicide formulations | Increased efficacy with reduced toxicity |

| Material Science | Polymer production | Improved thermal stability |

Mechanism of Action

The mechanism of action of acetic acid, fluoroacetylmethyl ester involves its interaction with specific molecular targets, primarily enzymes that catalyze ester hydrolysis. The ester bond is cleaved by these enzymes, releasing acetic acid and fluoroacetylmethyl alcohol, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

Table 1: Key Molecular Data of Selected Acetate Esters

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| Acetic acid, fluoroacetylmethyl ester | C₃H₅FO₂ | 106.10 | 453-18-9 | Methyl ester, fluorine substituent |

| Acetic acid, fluoro-, ethyl ester | C₄H₇FO₂ | 106.10 | 459-72-3 | Ethyl ester, fluorine substituent |

| Acetic acid, phenylmethyl ester | C₉H₁₀O₂ | 150.17 | 140-11-4 | Benzyl ester, aromatic phenyl group |

| Acetic acid, 2-hydroxyethyl ester | C₄H₈O₃ | 104.10 | 542-59-6 | Hydroxyethyl group, polar moiety |

| Phenyl ethyl acetate | C₁₀H₁₂O₂ | 164.20 | 103-45-7 | Phenethyl group, aromatic character |

Key Observations:

- Fluorinated Esters (Methyl and Ethyl Fluoroacetate): Both share a fluorine atom, contributing to high polarity and reactivity. Their molecular weights are identical (106.10 g/mol), but the ethyl group in ethyl fluoroacetate increases hydrophobicity slightly compared to the methyl variant .

- Aromatic Esters (Benzyl and Phenethyl Acetate): The phenyl groups enhance stability and impart aromaticity, making these esters suitable for fragrances and flavoring agents .

- Polar Esters (2-Hydroxyethyl Acetate): The hydroxyl group introduces hydrogen bonding, increasing water solubility compared to non-polar analogs .

Table 2: Toxicity Profiles of Selected Esters

| Compound | Toxicity Class | Key Hazards | Safety Protocols |

|---|---|---|---|

| Methyl fluoroacetate | Highly toxic | Neurotoxicity, metabolic inhibition | Use in fume hoods; PPE mandatory |

| Ethyl fluoroacetate | Highly toxic | Similar to methyl derivative | Equivalent stringent measures |

| Benzyl acetate | Low toxicity | Mild irritant (eyes/skin) | Standard lab handling |

| 2-Hydroxyethyl acetate | Moderate toxicity | Respiratory and dermal irritation | Ventilation; gloves required |

Fluorinated Esters: Both methyl and ethyl fluoroacetate are classified as highly toxic (oral LD₅₀ < 10 mg/kg in rodents) due to their inhibition of aconitase in the citric acid cycle, leading to cellular energy depletion . Regulatory agencies restrict their use outside controlled environments. Non-Fluorinated Esters: Benzyl acetate and phenethyl acetate exhibit low acute toxicity, with GRAS (Generally Recognized As Safe) status for food and cosmetic applications .

Physicochemical Properties

- Volatility: Fluorinated esters have lower boiling points compared to aromatic esters (e.g., benzyl acetate’s boiling point ~212°C vs. methyl fluoroacetate’s estimated ~120°C) due to reduced molecular weight and weaker intermolecular forces .

- Solubility: The hydroxyethyl ester’s polarity grants it miscibility in water, whereas fluorinated and aromatic esters are more soluble in organic solvents .

Biological Activity

Acetic acid, fluoroacetylmethyl ester (C5H7FO3), is a compound that has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

This compound is characterized by its ester functional group, which can influence its reactivity and biological interactions. The presence of a fluorine atom may enhance its lipophilicity and alter its pharmacokinetic properties compared to non-fluorinated analogs.

1. Anticancer Activity

Research has indicated that acetic acid esters can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from acetic acid have been evaluated for their ability to induce apoptosis in cancer cells. A study involving derivatives of acetic acid showed promising results against breast cancer (MCF-7) and glioblastoma (U-87 MG) cell lines, with several compounds demonstrating significant cytotoxicity .

| Compound | Cell Line Tested | IC50 Value (nM) |

|---|---|---|

| 7d | MCF-7 | 59.24 |

| 7f | MDA-MB-231 | 70.3 |

| 7c | U-87 MG | 81.6 |

2. Neuroprotective Effects

Acetic acid derivatives have also been studied for their neuroprotective properties. In models simulating neurodegenerative diseases such as Alzheimer's and Parkinson's, certain derivatives exhibited the ability to inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cholinergic function in the brain. For example, one study highlighted a derivative that showed comparable AChE inhibition to rivastigmine, a known AChE inhibitor .

The biological activities of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : The compound may induce apoptosis through pathways involving oxidative stress and mitochondrial dysfunction.

- Inhibition of Enzymatic Activity : By inhibiting enzymes such as AChE, these compounds can modulate neurotransmitter levels, impacting cognitive function.

- Modulation of Signaling Pathways : Some studies suggest that acetic acid derivatives may influence pathways related to inflammation and cell survival.

Case Study 1: Cytotoxicity Evaluation

In a controlled study, various acetic acid derivatives were screened for cytotoxicity against multiple cancer cell lines. The results indicated that specific structural modifications could enhance anticancer activity, with some compounds achieving IC50 values lower than standard chemotherapeutics .

Case Study 2: Neuroprotective Assessment

Another investigation focused on the neuroprotective effects of acetic acid derivatives in models of oxidative stress-induced neurodegeneration. The study found that certain compounds significantly reduced markers of oxidative damage and improved cell viability in neuronal cultures exposed to neurotoxic agents .

Safety and Toxicity

While exploring the biological activities of this compound is crucial to assess its safety profile. Preliminary data suggest that while some derivatives show promise in therapeutic applications, they may also exhibit toxicity at higher concentrations. Toxicological evaluations are necessary to establish safe dosage levels for potential clinical use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.